3,3',4,5-Tetrabromodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-5-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBLTZZSVXBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879897 | |
| Record name | BDE-78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-45-1 | |
| Record name | 3,3',4,5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA2XU37VTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of Tetrabromodiphenyl Ethers
Spatial and Temporal Trends in Abiotic Environmental Compartments
BDE-71, like other PBDEs, is not chemically bound to the materials it is added to and can leach out over time, leading to its widespread presence in various environmental compartments. nih.gov Its distribution is a result of complex processes including atmospheric transport, deposition, and partitioning between different environmental media.
Atmospheric Transport and Deposition Dynamics
Polybrominated diphenyl ethers have the ability to enter the gas phase under normal environmental conditions, which allows for their long-range atmospheric transport. nih.gov This mobility has resulted in their detection in remote locations such as the Arctic, far from any production or usage sites. nih.gov Studies have shown that PBDEs, including congeners like BDE-71, are predominantly associated with aerosols in the atmosphere. nih.gov The transport and deposition of these aerosol-bound contaminants are influenced by meteorological factors like wind patterns and precipitation. nih.gov For instance, periods of low precipitation combined with strong winds can enhance the long-range transport potential of particle-bound chemicals like BDE-209, a related PBDE. nih.gov
Research in Antarctica has provided insights into the atmospheric deposition of PBDEs. While concentrations in the Antarctic air are generally low compared to the northern hemisphere, specific events can lead to localized increases. nih.gov The deposition of these compounds from the atmosphere to surfaces like snow and ice is a key process, though the amount found in snow can be lower than predicted from aerosol scavenging, suggesting that deposition events may be episodic. nih.gov
Aquatic and Sediment Distribution Patterns and Partitioning
Aquatic environments, particularly sediments, act as significant sinks for persistent organic pollutants like BDE-71. nih.gov Due to their hydrophobic nature, PBDEs tend to partition from the water column and accumulate in sediments. nih.gov This process makes sediment a crucial reservoir for these contaminants in aquatic ecosystems.
Studies have documented the presence of various PBDE congeners in marine and riverine sediments. For example, high concentrations of BDE-209, the main component of the commercial Deca-BDE mixture, have been found in river sediments downstream from industrial parks, indicating localized sources of contamination. nih.gov The congener profile in sediments is often dominated by BDE-209. nih.gov The partitioning behavior of PBDEs means that they can become a source of contamination for bottom-dwelling organisms and can be resuspended into the water column.
Terrestrial Soil and Indoor Dust Contamination Profiles
In addition to natural environments, PBDEs, including BDE-71, are commonly found in indoor environments. House dust is a well-known reservoir for a wide range of contaminants, including flame retardants. nih.gov PBDEs are released from numerous consumer products such as electronics, furniture with polyurethane foam, and textiles. nih.gov Over time, these chemicals migrate from the products and accumulate in indoor dust.
The concentration of PBDEs in house dust can vary significantly and is influenced by factors such as the number and age of consumer products in the home, building materials, and ventilation. nih.gov For example, a Danish study found that BDE-209 was the dominant congener in house dust samples, with a median concentration of 432 ng/g. dtu.dkoaepublish.com Indoor dust can be a significant pathway of human exposure to these compounds, particularly for infants and young children. Contamination of terrestrial soil can also occur through atmospheric deposition and the disposal of products containing PBDEs.
Detection and Congener Profiles in Biotic Matrices
The persistence and bioaccumulative nature of BDE-71 and other PBDEs lead to their detection in a wide range of living organisms across different ecosystems.
Presence in Wild Fauna and Flora Across Diverse Ecosystems
PBDEs have been measured in various wildlife species globally, indicating their widespread distribution and entry into food webs. nih.gov The congener profiles in biota often differ from those in abiotic matrices like sediment. While BDE-209 may be dominant in sediments, congeners like BDE-47 and BDE-99 are frequently the main components found in biological samples. nih.gov This difference is attributed to the fact that BDE-47 and BDE-99 are major components of the commercial penta-BDE mixture, DE-71. nih.gov
The bioaccumulation of PBDEs has been observed in various marine organisms. For instance, studies on species from the Belgian North Sea and the Western Scheldt Estuary have shown the presence of PBDEs in fish and invertebrates. acs.org The levels and congener profiles can vary depending on the species, their position in the food web, and their metabolic capabilities. acs.org Some fish species show a preferential accumulation of certain PBDEs in the liver compared to muscle tissue. acs.org Research on the mangrove species Kandelia obovata has shown that BDE-47 can be taken up by plants from contaminated soil, indicating that flora can also be a component of the environmental cycling of these compounds. researchgate.net
Environmental Monitoring of Tetrabromodiphenyl Ethers in Human Biological Samples (e.g., breast milk)
The widespread environmental contamination of PBDEs has led to their detection in human tissues. nih.gov Breast milk is a significant biological matrix for monitoring human exposure to these lipophilic (fat-loving) compounds. nih.govnih.gov Given that PBDEs accumulate in fatty tissues, they are readily excreted into breast milk. nih.gov
Numerous studies have reported the presence of various PBDE congeners, including BDE-71, in human breast milk samples from different parts of the world. nih.govnih.gov A study in Denmark detected 19 different PBDE congeners in breast milk, with BDE-153, BDE-47, and BDE-209 being among the most abundant. dtu.dkoaepublish.com The detection of these compounds in breast milk is a concern as it represents a direct pathway of exposure for nursing infants. nih.govepha.org
| PBDE Congener | Matrix | Median Concentration | Detection Frequency |
|---|---|---|---|
| BDE-209 | House Dust | 432 ng/g | Not specified |
| BDE-153 | Breast Milk | 0.79 ng/g lipid | 100% |
| BDE-47 | Breast Milk | 0.61 ng/g lipid | >70% |
| BDE-209 | Breast Milk | 0.53 ng/g lipid | >65% |
| BDE-28 | Breast Milk | Not specified | >70% |
| BDE-99 | Breast Milk | Not specified | >70% |
| BDE-100 | Breast Milk | Not specified | >70% |
Data derived from a 2024 study on brominated flame retardants in Denmark. dtu.dkoaepublish.com
Environmental Fate and Transformation Processes of Tetrabromodiphenyl Ethers
Environmental Persistence and Degradation Dynamics in Controlled and Natural Systems
Polybrominated diphenyl ethers are recognized for their persistence in the environment, a characteristic that contributes to their widespread detection in various environmental matrices, including soil, sediment, and air. nih.govnih.gov This persistence is largely attributed to the stability of the diphenyl ether structure and the strong carbon-bromine bonds. Like other PBDEs, 3,3',4,5-tetrabromodiphenyl ether is expected to be resistant to degradation, leading to its long-term presence in ecosystems.
Abiotic Transformation Pathways and Mechanisms
Abiotic processes, which are not mediated by living organisms, play a role in the environmental transformation of PBDEs. These pathways primarily include photodegradation and, to a lesser extent, chemical degradation under specific environmental conditions.
Photodegradation, or the breakdown of molecules by light, is a significant abiotic transformation pathway for many PBDEs. This process typically involves the reductive debromination of the PBDE molecule, where bromine atoms are sequentially removed. The efficiency of photodegradation is influenced by the wavelength of light, the presence of photosensitizing agents, and the environmental medium in which the compound is present.
Specific data on the photodegradation quantum yields for this compound are not available. However, research on other PBDEs provides insight into the potential mechanisms. For instance, studies on decabromodiphenyl ether (BDE-209) have shown that it can be photolytically degraded to form less brominated congeners, including tetrabromodiphenyl ethers. dioxin20xx.orgacs.orgduke.edu The rate of photodegradation is generally higher for more brominated congeners and is influenced by the solvent or matrix.
Table 1: Illustrative Photodegradation Data for a Tetrabromodiphenyl Ether Congener (BDE-47) (Note: Data for this compound is not available. The following data for BDE-47 is for illustrative purposes.)
| Parameter | Value | Conditions | Reference |
| Half-life | Varies (minutes to hours) | Dependent on light source and solvent | General finding from photodegradation studies |
| Primary Products | Lower brominated diphenyl ethers | Reductive debromination | General finding from photodegradation studies |
Chemical degradation of PBDEs in the environment, outside of photochemical reactions, is generally considered to be a slow process. Hydrolysis and oxidation are potential pathways, but the hydrophobic nature of PBDEs and the stability of the ether linkage limit the rates of these reactions in water and soil.
While specific studies on the chemical degradation of this compound are lacking, the general understanding of PBDE chemistry suggests that its breakdown through non-photolytic chemical processes in the environment is likely to be minimal under typical conditions.
Biotic Transformation Pathways and Metabolite Formation
Biotic transformation, mediated by microorganisms and larger organisms, is a critical component of the environmental fate of PBDEs. These processes can lead to both the breakdown of the parent compound and the formation of potentially more toxic metabolites.
Under anaerobic conditions, such as those found in deep sediments and some soils, microbial communities can mediate the reductive debromination of PBDEs. This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. Studies on BDE-47 have demonstrated that anaerobic microorganisms can degrade it to dibromo- and monobromo-diphenyl ethers. nih.gov
In aerobic environments, microbial degradation of PBDEs is generally less efficient. However, some bacteria have been shown to be capable of degrading BDE-47, although the rates are often slow. nih.gov The specific microbial pathways for the degradation of this compound have not been elucidated.
Aquatic and terrestrial organisms can metabolize PBDEs, leading to the formation of hydroxylated (OH-) and methoxylated (MeO-) derivatives. These biotransformation processes are of particular concern as some of these metabolites have been shown to have greater toxicity than the parent PBDEs.
Studies in fish have identified hydroxylated metabolites of various PBDE congeners. figshare.com For instance, the metabolism of BDE-47 in some fish species can lead to the formation of several hydroxylated tetrabromodiphenyl ethers. Similarly, methoxylated PBDEs have also been detected as biotransformation products in wildlife.
While no specific studies have identified the hydroxylated or methoxylated metabolites of this compound, its asymmetrical structure suggests that multiple positional isomers of hydroxylated and methoxylated tetrabromodiphenyl ethers could potentially be formed. The exact metabolic pathways and the resulting products in different organisms remain an area for future research.
Table 2: Potential Biotransformation Products of Tetrabromodiphenyl Ethers (Note: This table is illustrative and based on general findings for tetrabromodiphenyl ethers, as specific data for this compound is limited.)
| Transformation Process | Potential Products | Organism Type |
| Reductive Debromination | Tribromodiphenyl ethers, Dibromodiphenyl ethers | Anaerobic microorganisms |
| Hydroxylation | Hydroxylated tetrabromodiphenyl ethers | Fish, Mammals |
| Methoxylation | Methoxylated tetrabromodiphenyl ethers | Fish, Mammals |
Plant Uptake, Translocation, and Metabolic Conversion of Tetrabromodiphenyl Ethers
General studies on lower-brominated PBDEs suggest that these compounds can be absorbed by plants from contaminated soil and water. The process of uptake is influenced by the physicochemical properties of the specific congener and the plant species involved. Once absorbed, these compounds can be transported within the plant, a process known as translocation, typically moving from the roots to the shoots.
The lack of dedicated research and specific data for this compound prevents the creation of detailed data tables on its uptake, translocation rates, and metabolic products in various plant species. Further investigation is critically needed to fill this data void and to accurately assess the environmental risks associated with this compound and the potential for using plants in its remediation.
Bioaccumulation and Trophic Transfer Dynamics of Tetrabromodiphenyl Ethers in Ecosystems
Bioaccumulation Potential and Bioconcentration Factors Across Trophic Levels
Bioaccumulation refers to the uptake of a chemical by an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a more specific measure, quantifying the uptake from water alone. For lipophilic (fat-loving) compounds like BDE-77, the lipid content of an organism is a significant factor in its bioaccumulation potential.
Studies on aquatic ecosystems have demonstrated the bioaccumulation of various PBDE congeners in different organisms. For instance, research on the simulated aquatic food chain of Scenedesmus obliquus, Daphnia magna, and Danio rerio (zebrafish) showed species-specific bioaccumulation of polychlorinated diphenyl ethers (PCDEs), with log-transformed BCF values ranging from 2.42 to 4.03 L/kg wet weight. nih.gov While this study focused on chlorinated analogs, the principles of bioaccumulation are similar for brominated compounds. The number and position of halogen atoms were found to be major contributing factors to the BCF values. nih.gov
In a study involving the zebrafish eleutheroembryo, the BDE-47 congener, which is structurally similar to BDE-77, exhibited a high capacity for bioconcentration. oup.com The BCF for BDE-47 was reported to be as high as 36,363 ± 5702 at a nominal concentration of 1 µg L⁻¹. oup.com This highlights the significant potential for these compounds to accumulate in aquatic organisms directly from the surrounding water.
Research on marine microalgae has also shed light on the initial uptake of PBDEs at the base of the aquatic food web. A study on four species of marine microalgae exposed to BDE-47 revealed that the compound was readily taken up, with lipid-normalized bioaccumulation factors (BAFs) ranging from 3.26 to 3.87. nih.gov The flagellate Isochrysis galbana and the dinoflagellate Prorocentrum minimum showed higher uptake efficiencies than the diatoms Skeletonema grethae and Tetrassiosira pseudonana. researchgate.net This suggests that the type of primary producer can influence the amount of BDE-77 entering the food web.
Table 1: Bioaccumulation and Bioconcentration Data for Selected PBDE Congeners
| Organism | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Danio rerio (zebrafish eleutheroembryo) | BDE-47 | BCF | 36,363 ± 5702 | oup.com |
| Isochrysis galbana (marine microalga) | BDE-47 | log BAF | 3.87 ± 0.01 | nih.gov |
| Prorocentrum minimum (marine microalga) | BDE-47 | log BAF | 3.40 ± 0.10 | nih.gov |
| Skeletonema grethae (marine microalga) | BDE-47 | log BAF | 3.35 ± 0.09 | nih.gov |
| Tetrasiossira pseudonana (marine microalga) | BDE-47 | log BAF | 3.26 ± 0.13 | nih.gov |
| Scenedesmus obliquus (green alga) | PCDEs | log BCF | 2.94-3.77 L/kg w.w. | nih.gov |
| Daphnia magna (water flea) | PCDEs | log BCF | 3.29-4.03 L/kg w.w. | nih.gov |
| Danio rerio (zebrafish) | PCDEs | log BCF | 2.42-2.89 L/kg w.w. | nih.gov |
Note: Data for BDE-47 and PCDEs are included to provide context for the bioaccumulation potential of structurally similar compounds to BDE-77.
Biomagnification and Trophic Magnification Factors in Aquatic and Terrestrial Food Webs
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. A trophic magnification factor (TMF) greater than 1 indicates that the chemical is biomagnifying.
The biomagnification potential of PBDEs has been observed in various ecosystems. A study on three small terrestrial food chains found that while some PBDE congeners like BDE-47 and BDE-99 showed no trophic magnification or even biodilution, others such as BDE-153, BDE-183, and BDE-209 did biomagnify. researchgate.net The biomagnification factors (BMFs), which represent the concentration ratio between a predator and its prey, ranged from 2 to 34 for the sum of PBDEs in a predatory bird food chain. researchgate.net
The properties of the chemical itself, particularly its hydrophobicity (measured as log KOW) and its metabolic transformation rate, are key determinants of its biomagnification potential. karenkiddlab.com A global synthesis of TMFs for various organic chemicals found that the highest TMFs were for compounds that are slowly metabolized and are moderately hydrophobic (log KOW 6-8). karenkiddlab.com TMFs were also found to be generally higher in food webs that include endotherms (warm-blooded animals). karenkiddlab.com
In a simulated aquatic food chain, the lipid-normalized BMFs for PCDEs from S. obliquus to D. magna ranged from 1.08 to 2.27, and from D. magna to D. rerio they were between 0.81 and 1.64. nih.gov This indicates that biomagnification can occur at specific trophic transfer steps.
Congener-Specific Bioavailability and Factors Influencing Trophic Transfer Efficiencies
The bioavailability of a chemical, or the fraction that is available for uptake by an organism, is influenced by a variety of factors. For PBDEs, the specific arrangement and number of bromine atoms on the diphenyl ether structure (i.e., the congener) play a crucial role.
The efficiency of trophic transfer, or the movement of a contaminant from one trophic level to the next, is influenced by several factors, including the metabolic capacity of the predator and the physicochemical properties of the congener. For example, some organisms may be able to metabolize certain PBDE congeners more effectively than others, leading to lower biomagnification.
Research has shown that the pattern of PBDE congeners can change as they move up the food web, indicating congener-specific biotransformation and bioaccumulation. In the study of marine microalgae, debromination of BDE-47 to form BDE-28 was observed in all four species tested. nih.gov This demonstrates that even at the lowest trophic levels, the congener profile of PBDEs can be altered.
Furthermore, the presence of organic matter can affect the bioavailability of PBDEs. In aquatic environments, PBDEs can sorb to dissolved and particulate organic carbon, which can reduce their direct uptake by organisms from the water. However, ingestion of contaminated particles can still be a significant route of exposure.
The structure of the food web itself is also a critical factor. The length of the food chain, the specific predator-prey relationships, and the presence of organisms with high lipid content can all influence the degree of biomagnification of BDE-77 and other PBDEs.
Mechanistic Ecotoxicology of Tetrabromodiphenyl Ether Exposure
Cellular and Molecular Responses to 3,3',4,5-Tetrabromodiphenyl Ether Exposure
Exposure to this compound (BDE-85) has been shown to disrupt the delicate balance between oxidants and antioxidants within biological systems, leading to a state of oxidative stress. nih.gov This disruption is a key mechanism of its toxicity. Studies have demonstrated that BDE-85 exposure can lead to tissue-specific changes in the levels of lipid hydroperoxides, which are markers of oxidative damage to lipids. nih.gov Concurrently, the activities of crucial antioxidant enzymes are altered. These enzymes form the primary defense against reactive oxygen species (ROS).
Research in rodents has revealed that BDE-85 administration results in significant alterations in the activity of several key antioxidant enzymes in both the liver and brain. nih.gov The enzymes affected include superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, and catalase (CAT), which facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govresearchgate.net Additionally, the activities of glutathione (B108866) peroxidase (GPx) and glutathione-S-transferase (GST), both vital for detoxifying harmful substances and neutralizing ROS, are also modulated following exposure to BDE-85. nih.gov The generation of ROS, such as superoxide anions, has been observed in various cell types upon exposure to related polybrominated diphenyl ether (PBDE) congeners. nih.gov This overproduction of ROS is considered a primary driver of the subsequent cellular damage. nih.govnih.gov
The table below summarizes the effects of BDE-85 on key antioxidant defense system components as observed in rodent studies. nih.gov
| Component | Effect of BDE-85 Exposure | Tissue(s) Affected |
| Lipid Hydroperoxides | Altered levels | Liver, Brain |
| Superoxide Dismutase (SOD) | Altered activity | Liver, Brain |
| Catalase (CAT) | Altered activity | Liver, Brain |
| Glutathione Peroxidase (GPx) | Altered activity | Liver, Brain |
| Glutathione-S-Transferase (GST) | Altered activity | Liver, Brain |
This table is based on findings from a study on rodents exposed to BDE-85. nih.gov The specific direction of change (increase or decrease) in enzyme activity was noted to be tissue-specific.
The oxidative stress induced by this compound and its related compounds can lead to significant damage to cellular macromolecules, including DNA. While some studies on related congeners like BDE-47 did not find direct evidence of DNA damage in certain experimental models, they confirmed the induction of oxidative stress, which is a known precursor to genotoxicity. nih.gov Oxidative stress can cause modifications to DNA bases and the sugar-phosphate backbone, leading to strand breaks. nih.gov
The comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks. nih.govyoutube.com In this technique, damaged DNA fragments migrate away from the nucleus under an electric field, forming a "comet tail," with the intensity of the tail being proportional to the amount of damage. youtube.comyoutube.comyoutube.com While direct studies on BDE-85 genotoxicity are limited, research on other PBDEs has shown their potential to cause DNA damage. mdpi.com For instance, some PBDEs have been shown to induce DNA damage in the liver of adult zebrafish. researchgate.net The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is another critical aspect of genotoxicity, though research directly linking BDE-85 to specific adduct formation is still developing. nih.govnih.gov
The general pathway from exposure to genotoxicity involves:
Induction of Oxidative Stress: Generation of excess ROS. nih.gov
Oxidative DNA Damage: ROS attacks DNA, causing lesions such as oxidized bases and single-strand breaks. nih.gov
Cellular Repair Mechanisms: The cell attempts to repair the damage through various pathways, such as nucleotide excision repair for bulky adducts. nih.gov
Genotoxicity: If the damage overwhelms the repair capacity, it can lead to mutations, chromosomal aberrations, and genomic instability.
Exposure to congeners of this compound has been demonstrated to interfere with fundamental cellular processes like apoptosis (programmed cell death) and proliferation. nih.gov Apoptosis is a critical process for removing damaged or unnecessary cells, and its dysregulation is implicated in numerous diseases. Caspase-3 is a key executioner protein in the apoptotic cascade. nih.govbdbiosciences.com
Studies on the related compound BDE-47 have shown that it can induce apoptosis in various cell types, including germ cells and placental cells. nih.govnih.gov This process is often linked to the preceding oxidative stress and mitochondrial dysfunction. researchgate.net For example, BDE-47 has been found to induce germ cell apoptosis in the nematode C. elegans through a pathway mediated by oxidative stress. nih.gov In human placental trophoblast cells, BDE-47 was shown to increase apoptosis and autophagy. nih.gov
Conversely, cell proliferation can also be affected. Research has indicated that BDE-47 can inhibit the proliferation of certain cells, such as human placental cells, and arrest the cell cycle, preventing cells from dividing. nih.govnih.govresearchgate.net The disruption of these tightly regulated processes highlights a significant mechanism of BDE-85's potential toxicity.
| Cellular Process | Effect of BDE-47 Exposure (as a surrogate for BDE-85) | Cell Type/Model System | Key Molecular Players |
| Apoptosis | Increased | C. elegans germ cells, Human placental cells | Caspases, Mitochondria-related proteins |
| Proliferation | Inhibited | Human placental cells | Cell cycle regulators |
| Cell Cycle | Arrested (G1 phase) | Mouse cochlear hair cells | Cell cycle regulators |
This table synthesizes findings from studies on the related congener BDE-47, which provides insight into the likely effects of BDE-85. nih.govnih.govnih.govresearchgate.net
Molecular Interactions with Endocrine Signaling Systems (e.g., Thyroid Hormone Receptor Binding and Transport Modulation)
Polybrominated diphenyl ethers, including this compound, are recognized as endocrine-disrupting chemicals, with the thyroid hormone system being a primary target. nih.govnih.gov These compounds can interfere with thyroid hormone signaling at multiple levels.
One significant mechanism is the competitive binding to thyroid hormone transport proteins, particularly transthyretin (TTR). nih.gov While parent PBDE compounds may have a lower binding affinity, their hydroxylated metabolites, which can be formed in the liver, show a significantly increased ability to bind to TTR. nih.govnih.gov This competition can displace the natural thyroid hormone, thyroxine (T4), from TTR, potentially affecting its transport and availability in target tissues. nih.gov Studies on BDE-47 metabolites have shown their TTR-binding potencies can be 160 to 1600 times higher than the parent compound. nih.gov
Direct interaction with thyroid hormone receptors (TRs), such as TRβ, appears to be less significant for the parent compounds. nih.govwikigenes.org Studies have found that even at high concentrations, BDE-47 does not effectively compete with the thyroid hormone T3 for binding to TRβ, nor does it directly influence its transcriptional activity in vitro. nih.gov However, developmental exposure to BDE-47 has been shown to alter the expression of thyroid hormone-responsive genes in the brain and liver, suggesting an indirect mechanism of action. nih.govnih.gov Some dihydroxylated metabolites of PBDEs have been observed to exhibit antagonistic activity towards both TRα and TRβ, indicating that metabolic transformation is key to their endocrine-disrupting potential at the receptor level. mdpi.com
Disruption of Lipid and Energy Metabolism Pathways
There is growing evidence that exposure to PBDEs like this compound can disrupt lipid and energy metabolism, potentially contributing to metabolic diseases. nih.gov Research using the 3T3-L1 cell line, a model for studying adipocyte (fat cell) differentiation, has shown that the related congener BDE-47 can promote adipogenesis and lead to abnormal lipid metabolism. nih.gov
Exposure to BDE-47 was found to increase lipid accumulation in differentiating preadipocytes. nih.gov This suggests that the compound may abnormally regulate the terminal differentiation of these cells, a key process in fat storage. nih.gov The molecular mechanisms are complex but appear to involve the modulation of key regulatory pathways in adipocyte development. nih.gov Studies in organisms like the mussel Mytilus galloprovincialis have also revealed that BDE-47 causes sex-specific metabolic responses in the gonads, further indicating its broad impact on metabolic pathways. mdpi.com In fish, BDE-47 exposure has been linked to ovarian lipid deposition and disruption of hormone biosynthesis. researchgate.net
Modulation of Key Signal Transduction Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway Activation)
Signal transduction cascades are crucial for relaying external and internal signals to elicit specific cellular responses, such as proliferation, differentiation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is a known target for various environmental toxicants. researchgate.net
Exposure to PBDE congeners has been shown to activate the MAPK signaling pathway. nih.govnih.gov Specifically, studies on BDE-47 have demonstrated the activation of the p38 MAPK signaling pathway in human placental cells. nih.gov This activation was linked to the observed placental toxicity, including inhibited cell proliferation and migration, and increased apoptosis and autophagy. nih.gov Inhibition of the p38 MAPK pathway was able to reverse these toxic effects, confirming its central role in mediating the cellular response to BDE-47. nih.gov In other models, such as cochlear hair cells, BDE-47 exposure led to the activation of the p38 MAPK pathway, including increased phosphorylation of upstream kinases like MKK3/6 and the downstream transcription factor NF-kB. nih.govresearchgate.net The MAPK pathway is a common signaling route involved in various physiological and pathological processes, and its activation by BDEs represents a critical mechanism of their toxicity. researchgate.net
Advanced Analytical Methodologies for Tetrabromodiphenyl Ether Research
Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices
The initial and one of the most critical stages in the analysis of 3,3',4,5-Tetrabromodiphenyl ether is the effective preparation and extraction of the analyte from the sample matrix. The choice of method is highly dependent on the nature of the sample, whether it is an environmental matrix like soil, sediment, and water, or a biological matrix such as tissue or plasma.
The physicochemical properties of PBDEs, being nonpolar, necessitate the use of organic solvents for their extraction. conicet.gov.ar A variety of techniques have been developed to enhance extraction efficiency and reduce solvent consumption and extraction time. cdc.gov
For solid environmental samples such as soil, sediment, and sludge, traditional methods like Soxhlet extraction using solvents like toluene or hexane/acetone mixtures are widely used. cdc.govthermofisher.com However, modern accelerated techniques are gaining prominence. Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase extraction efficiency and decrease solvent volume. conicet.gov.ar Other techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) also offer reduced extraction times and solvent consumption. conicet.gov.arnih.gov For aqueous samples like river and seawater, liquid-liquid extraction with solvents such as hexane/acetone is a common approach. cdc.gov
In the context of biological samples, which are often rich in lipids, the extraction process must efficiently separate the lipophilic BDE-77 from the fatty matrix. Common methods for biological tissues include extraction with solvent mixtures like hexane/methyl tert-butyl ether or formic acid/2-propanol/water. cdc.gov For liquid biological samples such as plasma or serum, techniques like solid-phase extraction (SPE) and various forms of liquid-phase microextraction (LPME) , including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), have been successfully applied. conicet.gov.arnih.govresearchgate.net These microextraction techniques are advantageous as they are simple, fast, and require minimal solvent. researchgate.net
Below is an interactive data table summarizing common extraction methods for different matrices.
| Matrix Type | Extraction Method | Common Solvents | Key Advantages |
| Soil/Sediment | Soxhlet Extraction | Toluene, Hexane/Acetone | Robust, well-established |
| Pressurized Liquid Extraction (PLE/ASE) | Dichloromethane, Hexane | Reduced solvent and time | |
| Microwave-Assisted Extraction (MAE) | Hexane/Acetone | Fast, efficient | |
| Ultrasound-Assisted Extraction (UAE) | Hexane/MTBE | Simple, rapid | |
| Water | Liquid-Liquid Extraction (LLE) | Hexane/Acetone | Standard procedure |
| Solid-Phase Microextraction (SPME) | N/A (adsorbent fiber) | Solventless, sensitive | |
| Biological Tissues | Soxhlet Extraction | Hexane/Dichloromethane | Effective for lipid-rich samples |
| Accelerated Solvent Extraction (ASE) | Acetone/Hexane | Reduced solvent and time | |
| Plasma/Serum | Solid-Phase Extraction (SPE) | Various | High selectivity, automation potential |
| Liquid-Phase Microextraction (LPME) | Chlorobenzene | Minimal solvent use, high enrichment |
Following extraction, the resulting extract is often a complex mixture containing co-extracted interfering compounds like lipids, humic acids, and other organic matter that can affect the accuracy of the analysis. cdc.gov Therefore, a thorough clean-up step is indispensable.
A common and effective method for lipid removal is treatment with concentrated sulfuric acid , which can be applied directly to the extract or by using silica gel columns impregnated with sulfuric acid. cdc.govGel Permeation Chromatography (GPC) is another powerful technique used to separate the target analytes from high-molecular-weight interferences like lipids and polymers. cdc.govnih.gov
Adsorption chromatography using materials such as silica gel , Florisil , and alumina is widely employed for further purification and fractionation of the extract. cdc.govepa.gov These materials can be used individually or in multilayer columns to achieve a high degree of separation. For instance, a multi-layered silica gel column can be used for the cleanup of extracts from water, soil, and sediment samples. researchgate.net The choice and activation level of these sorbents are critical for achieving the desired separation.
Chromatographic Separation Techniques for Congener Resolution
Due to the existence of 209 possible PBDE congeners, high-resolution chromatographic techniques are essential to separate this compound from other co-eluting congeners and matrix components.
Gas chromatography is the standard analytical technique for the separation of PBDEs owing to their volatility and thermal stability. thermofisher.comnih.gov The choice of injection technique, capillary column, and detector is crucial for optimal performance.
Common injection techniques include split/splitless injection , on-column injection , and programmable temperature vaporization (PTV) . nih.gov PTV injectors are particularly advantageous as they minimize the thermal stress on the analytes, which is important for the analysis of higher brominated congeners that can be thermally labile. labrulez.com
The separation of PBDE congeners is typically achieved on non-polar capillary columns. nih.gov Short columns (10-15 meters) with a thin film thickness (0.1 µm) are generally preferred as they provide the most sensitive method for measuring the entire range of PBDEs and minimize the risk of degradation of higher molecular weight congeners. nih.govlabrulez.com
While GC is the method of choice for the parent PBDE compounds, their polar metabolites, such as hydroxylated PBDEs (OH-PBDEs), are often less volatile and more amenable to analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) . nih.govresearchgate.net
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) coupled with a chromatographic system is the definitive technique for the identification and quantification of this compound. The high sensitivity and selectivity of MS detectors are essential for detecting the trace levels of this compound in complex samples. cdc.gov
For GC-MS analysis, Electron Ionization (EI) is a common ionization technique. However, for compounds with four or more bromine atoms, Electron Capture Negative Ionization (ECNI) offers significantly higher sensitivity. cdc.gov The ECNI-MS technique is highly selective for electrophilic compounds like PBDEs. High-resolution mass spectrometry (HRMS) provides even greater selectivity and is often used for confirmation. epa.gov
In the realm of LC-MS for metabolite analysis, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most commonly used ionization sources. researchgate.netacs.org Tandem mass spectrometry (MS/MS) is frequently employed to enhance selectivity and sensitivity, allowing for the unambiguous identification and quantification of specific metabolites through multiple reaction monitoring (MRM). researchgate.net
The following table provides an overview of mass spectrometric techniques used in the analysis of this compound and its metabolites.
| Analytical Platform | Ionization Technique | Mass Analyzer | Target Analytes | Key Features |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | PBDEs | Good for structural elucidation |
| GC-MS | Electron Capture Negative Ionization (ECNI) | Quadrupole, HRMS | PBDEs (≥ 4 Br) | High sensitivity and selectivity |
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole | OH-PBDEs | Sensitive for polar metabolites |
| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Triple Quadrupole | OH-PBDEs, MeO-PBDEs | Suitable for less polar metabolites |
Low-Resolution and High-Resolution Mass Spectrometry for Qualitative and Quantitative Analysis
Mass spectrometry (MS), coupled with gas chromatography (GC), stands as the cornerstone for the analysis of this compound. Both low-resolution and high-resolution mass spectrometry are employed for its qualitative and quantitative assessment, each offering distinct advantages.
Low-Resolution Mass Spectrometry (LRMS) , typically utilizing quadrupole or ion trap analyzers, is widely used for routine monitoring and quantification of BDE-71. Gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) is a powerful LRMS technique that enhances selectivity by monitoring specific precursor-to-product ion transitions, a process known as multiple reaction monitoring (MRM). This high degree of selectivity is crucial for minimizing interferences from the complex matrices often encountered in environmental samples. shimadzu.com For tetrabromodiphenyl ethers like BDE-71, the fragmentation in the collision cell allows for the monitoring of specific MRM transitions, providing a high degree of confidence in the identification and quantification of the analyte. shimadzu.com
A significant challenge in the analysis of tetrabromodiphenyl ethers is the chromatographic separation of isomers, particularly BDE-71 and 2,2',4,5'-Tetrabromodiphenyl ether (BDE-49), which often co-elute. Specialized GC columns, such as the DB-5ms, have been shown to provide optimal separation of these critical congener pairs. shimadzu.com
High-Resolution Mass Spectrometry (HRMS) , often employing time-of-flight (TOF) or Orbitrap analyzers, offers superior mass accuracy and resolving power compared to LRMS. This allows for the differentiation of target analytes from isobaric interferences with very similar nominal masses. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a benchmark technique for the congener-specific determination of PBDEs, including BDE-71. researchgate.netnih.gov The high mass accuracy of HRMS provides a high degree of confidence in the elemental composition of the detected ions, further confirming the identity of the compound.
The following table presents a comparison of typical instrumental parameters for the analysis of tetrabromodiphenyl ethers using different mass spectrometry techniques.
| Parameter | GC-MS/MS (LRMS) | GC-HRMS (Orbitrap) |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Mass Analyzer | Triple Quadrupole | Orbitrap |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |
| Typical Resolution | Unit Mass Resolution | > 60,000 FWHM |
| Precursor Ion (m/z) for Tetrabromodiphenyl Ethers | [M]+ or [M-Br2]+ cluster | Accurate mass of [M]+ or fragment ions |
| Product Ions (m/z) for Tetrabromodiphenyl Ethers | Specific fragment ions | Not applicable for full scan |
Application of Isotope Dilution Mass Spectrometry for Accurate Quantification and Pathway Elucidation
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for the highly accurate and precise quantification of this compound. nih.govoregonstate.edu This method involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled BDE-71). The labeled compound serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native to the labeled compound in the final extract, the concentration of the native analyte in the original sample can be determined with high accuracy, as it corrects for losses during sample preparation and for matrix effects during instrumental analysis. nih.gov
Beyond quantification, isotope dilution techniques are invaluable for elucidating the metabolic and degradation pathways of BDE-71. By exposing biological systems or environmental microcosms to isotopically labeled BDE-71, researchers can trace the transformation of the parent compound into its various metabolites or degradation products. nih.govresearchgate.net Analysis of the resulting samples by mass spectrometry allows for the identification and quantification of these products, providing critical insights into the environmental fate and potential toxicological implications of BDE-71. For example, studies using stable isotope-labeled tracers can help to distinguish between biotic and abiotic degradation processes and to identify the specific enzymes or environmental conditions responsible for the transformation.
Quality Assurance and Quality Control Protocols in Environmental Monitoring and Research
Rigorous quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and defensible data in the environmental monitoring and research of this compound. These protocols encompass the entire analytical process, from sample collection and handling to data analysis and reporting. nih.govepa.gov
Key QA/QC measures include:
Method Blanks: Analysis of a sample matrix free of the analyte of interest that is subjected to the entire analytical procedure. Method blanks are used to assess potential contamination during sample preparation and analysis.
Spiked Samples: A sample to which a known amount of the analyte is added. Spiked samples are used to evaluate the accuracy and recovery of the analytical method.
Certified Reference Materials (CRMs): Materials with a certified concentration of the analyte. Analysis of CRMs provides an independent assessment of the accuracy and traceability of the analytical method.
Duplicate Samples: Two independent samples taken from the same location at the same time. Analysis of duplicate samples provides a measure of the precision of the entire sampling and analytical process.
Internal Standards: As discussed in the context of isotope dilution, the use of isotopically labeled internal standards is a critical QC measure to correct for variations in instrument response and sample preparation efficiency.
The following table outlines typical quality control samples and their acceptance criteria for the analysis of tetrabromodiphenyl ethers in environmental samples.
| QC Sample | Purpose | Typical Frequency | Acceptance Criteria |
|---|---|---|---|
| Method Blank | Assess contamination | One per batch of 20 samples | Below the method detection limit (MDL) |
| Matrix Spike | Assess method accuracy (recovery) | One per batch of 20 samples | Typically 70-130% recovery |
| Matrix Spike Duplicate | Assess method precision | One per batch of 20 samples | Relative Percent Difference (RPD) < 20% |
| Certified Reference Material (CRM) | Assess accuracy and traceability | As available, periodically | Within certified range |
| Isotopically Labeled Internal Standards | Correct for recovery and matrix effects | In every sample | Recovery typically 40-120% |
By adhering to these advanced analytical methodologies and stringent QA/QC protocols, researchers can generate high-quality data that is essential for understanding the environmental risks associated with this compound and for informing effective risk management strategies.
Sources, Pathways of Release, and Environmental Management Implications
Identification of Anthropogenic Sources and Industrial Emission Fingerprints
The primary anthropogenic source of 3,3',4,5-Tetrabromodiphenyl ether is its inclusion in commercial flame retardant mixtures. nih.gov PBDEs were marketed in three main commercial formulations: pentabromodiphenyl ether (pentaBDE), octabromodiphenyl ether (octaBDE), and decabromodiphenyl ether (decaBDE). wikipedia.org The congener this compound is a component of the commercial pentaBDE mixture. These mixtures were not pure compounds but rather a blend of different PBDE congeners.
Commercial pentaBDE products, such as DE-71 and Bromkal 70-5DE, were used extensively in the manufacturing of flexible polyurethane foam for furniture, upholstery, and packaging. nih.goveducons.edu.rspops.int They were also used in plastics and resins for automotive parts, electronics, and adhesives. dcceew.gov.au The production and use of these commercial mixtures have resulted in their release into the environment through various waste streams. nih.gov While the manufacture of pentaBDE and octaBDE ceased in the United States in 2004 and has been restricted in many other countries, the long service life of products containing these flame retardants means they continue to be a source of environmental contamination. dcceew.gov.aupublications.gc.ca
Industrial emissions contribute significantly to the environmental load of PBDEs. Studies conducted in industrial areas have identified specific emission fingerprints associated with different industrial activities. For instance, air monitoring around a chemical manufacturing plant showed that tetra-BDEs were a dominant congener group in the particulate matter. nih.gov In contrast, solid waste incineration plants and coal-fired thermal power plants showed different dominant congeners, such as penta-BDEs and deca-BDE, respectively. nih.gov These fingerprints suggest that specific industrial processes are associated with the release of particular PBDE congener profiles, which can be used to trace sources of contamination.
| PBDE Group | Congener(s) | Weight Percentage (%) | Reference |
|---|---|---|---|
| Tri-BDE | BDE-28 | 0.23% | oup.com |
| Tetra-BDE | BDE-47 | 31.8% | oup.com |
| Penta-BDE | BDE-99, BDE-100 | 60.0% (50.9% + 9.1%) | oup.com |
| Hexa-BDE | BDE-153, BDE-154 | 7.7% (3.9% + 3.8%) | oup.com |
| Hepta-BDE | BDE-183 | 0.2% | oup.com |
Note: The table shows the major congeners in the DE-71 mixture. The specific percentage of this compound (BDE-71) within the tetra-BDE group is not always detailed in commercial mixture analyses but is a known constituent of these technical products.
Release Dynamics from End-of-Life Products and E-waste Recycling Activities
A significant pathway for the release of this compound into the environment is from products at the end of their useful life. publications.gc.ca Because PBDEs are additive flame retardants, they can leach, volatilize, or be abraded from products during use and especially after disposal. oup.compublications.gc.ca End-of-life products containing PBDEs, such as electronics, furniture, and vehicles, are often disposed of in landfills, incinerated, or sent for recycling. publications.gc.canih.gov
E-waste, in particular, is a major reservoir and source of PBDEs. educons.edu.rs Recycling and disposal activities for e-waste can lead to substantial environmental releases. Processes such as dismantling, shredding, and melting of plastics can release PBDE-containing dust and fumes into the air. researchgate.net Informal e-waste recycling operations, which often involve open burning to recover valuable metals, can result in even higher emissions. nih.gov
The release dynamics are complex and depend on the specific disposal or recycling method. In landfills, PBDEs can slowly leach from products and contaminate soil and groundwater. publications.gc.ca Incineration can destroy PBDEs, but incomplete combustion may lead to the formation and release of other toxic byproducts. publications.gc.ca During recycling, PBDEs can be released into the air and wastewater, and can also contaminate the recycled materials, perpetuating the cycle of environmental contamination. researchgate.net Studies at regulated e-waste recycling sites have detected various PBDE congeners in soil and sediment, indicating that even controlled processes can result in environmental releases. nih.gov The physical and chemical properties of BDE-71, such as its hydrophobicity, mean that it will tend to adsorb strongly to soil, sediment, and particulate matter once released. nih.govnih.gov
| Disposal/Recycling Method | Primary Release Pathway | Environmental Compartment Affected | Reference |
|---|---|---|---|
| Landfilling | Leaching from products | Soil, Groundwater, Surface Water | publications.gc.ca |
| Incineration | Atmospheric emissions (gas and particulate) | Air | publications.gc.ca |
| E-waste Recycling (Mechanical) | Dust generation, Volatilization | Air, Soil, Wastewater | researchgate.net |
| E-waste Recycling (Informal/Burning) | High atmospheric emissions, Ash residue | Air, Soil | nih.gov |
| Product Aging/Wear | Particle emissions, Volatilization | Indoor Dust, Air | publications.gc.ca |
Research on Remediation and Mitigation Strategies for Tetrabromodiphenyl Ether Contaminated Environments
Given the persistence and potential for adverse effects of PBDEs, research into effective remediation and mitigation strategies for contaminated environments is crucial. Contamination of soil, sediment, and water by compounds like this compound poses a long-term challenge. nih.gov Remediation strategies can be broadly categorized into physical, chemical, and biological methods.
Biological remediation, or bioremediation, utilizes microorganisms to break down contaminants. Some microbial species have been shown to be capable of debrominating higher-brominated PBDEs to less-brominated forms under anaerobic conditions. researchgate.net This process of reductive debromination is a key area of research, as it can potentially reduce the persistence and bioaccumulative potential of the parent compounds. Enhanced anaerobic biodegradation, which involves adding substrates like emulsified vegetable oil to stimulate microbial activity, has been successfully used for other persistent organic pollutants and is a promising strategy for PBDEs. ornl.gov
Chemical remediation methods, such as in-situ chemical oxidation (ISCO), have been explored, but their effectiveness can be limited by the difficulty of delivering reactive agents to the contaminants, especially in low-permeability soils. mdpi.com Physical methods, including the use of adsorbents like activated carbon, cellulose, and bentonite, can be employed to immobilize PBDEs and prevent their migration in soil and water. mdpi.com These materials can be used in permeable reactive barriers or mixed into contaminated soil to bind the pollutants.
Mitigation strategies focus on preventing the release of PBDEs into the environment. This includes the continued phase-out of products containing PBDEs and the development of environmentally sound management practices for e-waste and other end-of-life products. dcceew.gov.aubasel.int Improving waste collection and recycling systems to prevent the improper disposal and informal recycling of PBDE-containing materials is a key mitigation measure. Furthermore, the development and use of safer, non-persistent flame retardant alternatives is essential to prevent future contamination. researchgate.net
Advancements in Tetrabromodiphenyl Ether Research and Future Perspectives
Elucidation of Structure-Activity Relationships for Environmental Fate and Ecotoxicological Mechanisms
Understanding the relationship between the chemical structure of 3,3',4,5-Tetrabromodiphenyl ether and its behavior in the environment and its biological effects is critical for risk assessment. Research has focused on how the number and position of bromine atoms on the diphenyl ether backbone influence its fate and toxicity.
Environmental Fate: The degree of bromination is a key determinant of a PBDE congener's environmental partitioning. researchgate.netnih.gov Fugacity models indicate that as the degree of bromination increases, the compound is more likely to partition to sediments and soil. nih.govnih.gov Conversely, less brominated congeners, like tetrabromodiphenyl ethers, are more likely to partition to air, which can facilitate their long-range transport. researchgate.netnih.gov
Ecotoxicological Mechanisms: The specific arrangement of bromine atoms significantly influences metabolic pathways and toxicological outcomes. For example, in vitro studies with liver microsomes from different fish species revealed species-specific debromination patterns. nih.govacs.org Common carp (B13450389) showed a preference for removing bromine atoms from the meta position, a pattern consistent with their metabolism of the thyroid hormone thyroxine. nih.govacs.org
The toxicological mechanisms of BDE-71, often studied as part of the DE-71 mixture, are complex. Developmental exposure in rats has been shown to induce endocrine-disrupting effects, including anti-androgenic and estrogenic or anti-estrogenic activities, leading to reduced anogenital distance and prostate weight in male offspring. nih.govpeerj.comdtu.dk The mechanisms behind these effects are multifaceted and may involve oxidative stress, apoptosis (cell death), and disruption of calcium homeostasis and thyroid function. plos.orgresearchgate.netnih.gov
Table 2: Summary of Structure-Activity Relationships for this compound
| Area of Study | Structural Feature | Observed Activity/Relationship | Implication | Reference |
|---|---|---|---|---|
| Environmental Partitioning | Degree of Bromination (Lower) | Higher affinity for partitioning into air. | Increased potential for long-range atmospheric transport. | researchgate.netnih.gov |
| Environmental Partitioning | Degree of Bromination (Higher) | Higher affinity for partitioning into soil and sediment. | Sediments act as a long-term sink and potential future source. | nih.govnih.gov |
| Metabolism in Fish | Position of Bromine Atoms (Meta vs. Para) | Species-specific preferences for debromination at certain positions (e.g., meta-debromination in carp). | Predicts different metabolic fates and potential for bioaccumulation across species. | nih.govacs.org |
| Endocrine Disruption | Overall Structure (as part of DE-71) | Exhibits anti-androgenic and complex estrogenic/anti-estrogenic effects. | Can disrupt reproductive development in exposed organisms. | peerj.comdtu.dk |
| Thyroid System Disruption | Parent compound and hydroxylated metabolites | Can lower serum thyroid hormone levels and bind to transport proteins. | Potential for developmental neurotoxicity and metabolic disruption. | plos.org |
Development of In Silico and In Vitro Models for Predictive Environmental Fate and Mechanistic Ecotoxicology Research
To efficiently assess the risks posed by this compound and reduce reliance on traditional animal testing, researchers have developed and utilized computational (in silico) and cell-based (in vitro) models. researchgate.netresearchgate.net
In Silico Models: These computational models are used to predict the environmental behavior of chemicals. Fugacity-based models, such as the Equilibrium Criterion (EQC) model, have been applied to PBDEs to estimate their partitioning among environmental compartments like air, water, soil, and sediment. nih.govnih.gov These models confirm that lower-brominated PBDEs have a greater tendency to enter the atmosphere, while highly brominated ones accumulate in soil and sediment. researchgate.net Such models are invaluable for predicting a chemical's persistence and potential for long-distance travel. researchgate.net
In Vitro Models: Cell-based assays provide a powerful tool for investigating the specific molecular mechanisms of toxicity. researchgate.net For PBDEs, various cell lines have been employed:
H295R human adrenocortical carcinoma cells: Used to study the effects on steroid hormone production, revealing that while the DE-71 mixture showed a trend towards inducing steroidogenic genes, certain hydroxylated metabolites had more significant effects. nih.gov
Human alveolar epithelial A549 cells: Used in a 3D model to mimic respiratory exposure, showing that PBDEs can induce biomarkers related to lung inflammation. researchgate.net
Neuronal cell cultures: Utilized to demonstrate that PBDEs can induce apoptosis (programmed cell death) and generate reactive oxygen species, contributing to neurotoxicity. nih.gov
These models are crucial for screening large numbers of chemicals, prioritizing them for further testing, and elucidating the pathways of toxicity without the use of live animals. researchgate.netresearchgate.net
Table 3: Predictive Models for Environmental Fate and Ecotoxicology of Tetrabromodiphenyl Ether
| Model Type | Specific Model/System | Application for BDE-71 / PBDEs | Key Findings | Reference |
|---|---|---|---|---|
| In Silico | Fugacity-Based Models (EQC, TaPL3) | Predicting environmental partitioning and long-range transport potential. | PBDEs partition to soil/sediment; lower brominated congeners have higher atmospheric transport potential. | researchgate.netnih.gov |
| In Vitro | H295R Cell Line | Assessing effects on steroidogenesis (hormone production). | Hydroxylated metabolites can significantly induce genes involved in steroid production. | nih.gov |
| In Vitro | A549 Human Lung Cells | Investigating toxicity from inhalation exposure. | PBDEs can induce inflammatory biomarkers in lung cells. | researchgate.net |
| In Vitro | Rat Neuronal Cultures | Studying mechanisms of neurotoxicity. | PBDEs can induce apoptosis and oxidative stress in nerve cells. | nih.govepa.gov |
Contribution of Research Findings to International Chemical Management and Policy Development Frameworks
The body of scientific evidence on the persistence, bioaccumulation, and toxicity of PBDEs, including this compound, has been instrumental in shaping national and international chemical management policies.
The most significant international framework is the Stockholm Convention on Persistent Organic Pollutants (POPs) , a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods. researchgate.netnih.gov Based on extensive scientific review of their harmful properties, the commercial mixtures of PentaBDE and OctaBDE were listed for elimination under Annex A of the Convention in 2009. ospar.orgacs.org The DecaBDE mixture followed in 2017. ospar.orgpops.int This listing legally obligates the 180+ countries that are parties to the Convention to take measures to eliminate the production and use of these chemicals. ospar.org
Research findings have directly supported these decisions by demonstrating that:
PBDEs are ubiquitous environmental contaminants found globally, even in remote regions like the Arctic. nih.gov
They accumulate in the food web and are found in human tissues, including breast milk. nih.gov
Exposure is linked to adverse health effects, including thyroid hormone disruption and neurodevelopmental toxicity. plos.orgpeerj.comnih.gov
These international regulations have driven national actions, including bans and phase-outs in the European Union (2004) and voluntary and regulatory phase-outs in the United States. ospar.orgpops.int Furthermore, ongoing research helps to create inventories of PBDEs present in products currently in use and in waste streams, such as electronic waste. researchgate.netnih.gov This is critical for developing strategies for the environmentally sound management and disposal of these materials, preventing their continued release into the environment. nih.govacs.org
Q & A
Q. What analytical methods are recommended for identifying and quantifying 3,3',4,5-tetrabromodiphenyl ether (BDE-79) in environmental samples?
To ensure accuracy, use gas chromatography coupled with mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC/MS-MS) with isotope dilution. Calibrate instruments using certified reference standards (e.g., 50 µg/mL solutions in isooctane) to minimize matrix interference . Congener-specific separation is critical due to co-elution risks with structurally similar PBDEs like BDE-77 (3,3',4,4'-tetrabromodiphenyl ether). Optimize GC temperature programs and column phases (e.g., DB-5MS) to resolve retention time overlaps .
Q. How should researchers design environmental monitoring studies for BDE-79 contamination?
Prioritize sample types based on BDE-79’s physicochemical properties (e.g., log Kow ~6–7, indicating bioaccumulation in lipid-rich tissues). Collect sediment, biota (fish, marine mammals), and human serum samples. Use EPA Method 1614 for water and soil analysis, which specifies quality control steps for low-concentration detection (e.g., surrogate recovery rates of 70–130%) . Normalize lipid content in biological samples to account for partitioning variability .
Q. What are the key challenges in distinguishing BDE-79 from other tetrabrominated congeners during analysis?
Co-elution with BDE-77 and BDE-66 (2,3',4,4'-tetrabromodiphenyl ether) is common. Employ high-resolution mass spectrometry (HRMS) to differentiate congeners via exact mass measurements (e.g., m/z differences in [M-Br]⁺ fragments). Confirm identities using synthesized reference standards, as commercial mixtures may lack purity certifications .
Advanced Research Questions
Q. How can synthetic routes for BDE-79 be optimized to improve yield and purity?
BDE-79 is synthesized via bromination of diphenyl ether precursors. Use regioselective bromination with 3,4-dibromophenol and iodine monobromide (IBr) under controlled temperatures (40–60°C) to minimize polybrominated byproducts. Purify via silica gel chromatography with hexane/dichloromethane gradients. Validate purity (>98%) using nuclear magnetic resonance (NMR) and HRMS .
Q. What experimental models are suitable for assessing BDE-79’s hepatotoxicity and endocrine disruption potential?
- In vitro: Use primary hepatocytes or HepG2 cells exposed to BDE-79 (1–50 µM) to measure cytochrome P450 (CYP3A1/2) induction and reactive oxygen species (ROS) production .
- In vivo: Administer BDE-79 via oral gavage in diet-induced obese mice (0.1–10 mg/kg/day for 28 days) to evaluate hepatic steatosis and fibrosis markers (e.g., collagen deposition, ALT/AST levels) .
- Receptor binding: Perform competitive assays with thyroid hormone receptors (TRα/β) or estrogen receptor-alpha (ERα) to assess endocrine disruption .
Q. How can researchers reconcile discrepancies in congener-specific toxicity data for BDE-79 compared to other PBDEs?
Discrepancies often arise from differences in metabolic pathways (e.g., hydroxylation rates) and receptor affinity. Compare BDE-79’s relative potency using in vitro cytotoxicity assays (e.g., IC50 values in neuroblastoma cells) and in silico docking simulations for TR/ER binding . Cross-reference environmental exposure data (e.g., BDE-79’s lower abundance vs. BDE-47 in human serum) to contextualize risk .
Q. What advanced remediation strategies are effective for BDE-79 degradation?
Zero-valent zinc (ZVZ) with ascorbic acid achieves >90% debromination of BDE-79 in aqueous systems via reductive cleavage. Optimize pH (3–5) and ZVZ particle size (<100 µm) to enhance reaction kinetics. Monitor intermediate products (e.g., tri- and di-brominated ethers) using GC/ECD . For soil remediation, combine ZVZ with ultrasonication to improve contaminant desorption .
Data Contradiction Analysis
Q. Why do studies report varying bioaccumulation factors (BAFs) for BDE-79 across species?
Variability stems from species-specific metabolic capacity (e.g., CYP enzyme activity in fish vs. mammals) and trophic transfer efficiency. For example, BDE-79’s BAF in piscivorous birds (e.g., herring gulls) is 3–5× higher than in benthic invertebrates due to lipid-rich diets and longer half-lives . Always normalize BAFs to lipid content and account for metabolic transformation products (e.g., OH-PBDEs) .
Q. How should conflicting data on BDE-79’s environmental persistence be interpreted?
Half-life discrepancies (e.g., 2–10 years in sediment vs. 6 months in water) reflect matrix-specific degradation pathways. In anaerobic sediments, microbial reductive debromination dominates, while photolysis drives aqueous degradation. Use first-order kinetics models adjusted for redox conditions (Eh) and organic carbon content (foc) to predict site-specific persistence .
Methodological Tables
Table 1. Analytical Methods for BDE-79 Detection
| Method | LOD (ng/g) | Key Parameters | Reference |
|---|---|---|---|
| GC/ECD | 0.5 | DB-5MS column, 15–300°C ramp | |
| LC/MS-MS | 0.1 | C18 column, ESI⁻ mode, m/z 640.7 → 81.0 | |
| HRMS | 0.05 | Q-TOF, resolving power >20,000 |
Table 2. Toxicity Endpoints for BDE-79 in Rodent Models
| Endpoint | Dose (mg/kg/day) | Effect Size | Study |
|---|---|---|---|
| Hepatic steatosis | 10 | 2.5× lipid accumulation | |
| CYP3A1 induction | 1 | 3.8× baseline activity | |
| Thyroid disruption | 5 | 40% reduction in T4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
